2',5'-Dimethyl-2,2,2-trifluoroacetophenone

説明

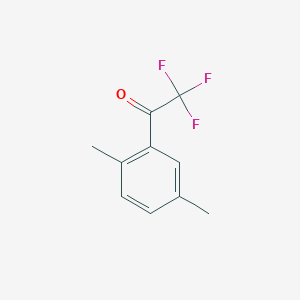

2’,5’-Dimethyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C10H9F3O. It is a derivative of acetophenone, where the phenyl ring is substituted with two methyl groups at the 2’ and 5’ positions and a trifluoromethyl group at the 2 position. This compound is known for its unique chemical properties and is used in various scientific research applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dimethyl-2,2,2-trifluoroacetophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses trifluoroacetic anhydride and 2,5-dimethylbenzene (xylenes) as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

C6H4(CH3)2+(CF3CO)2OAlCl3C6H3(CH3)2COCF3+HCl

Industrial Production Methods

Industrial production of 2’,5’-Dimethyl-2,2,2-trifluoroacetophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

化学反応の分析

Types of Reactions

2’,5’-Dimethyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to alcohols or hydrocarbons.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in the presence of catalysts like tantalum carbide or niobium carbide.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and hydrocarbons.

Substitution: Halogenated derivatives of 2’,5’-Dimethyl-2,2,2-trifluoroacetophenone.

科学的研究の応用

Chemical Properties and Structure

The molecular formula for 2',5'-Dimethyl-2,2,2-trifluoroacetophenone is , with a molecular weight of approximately 208.18 g/mol. The compound features a ketone functional group which is pivotal for its reactivity in various chemical processes.

Scientific Research Applications

1. Organic Synthesis

DM-TFA is utilized as a building block in organic synthesis. Its trifluoromethyl group enhances the metabolic stability and bioavailability of the resulting compounds. The compound can serve as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

2. Pharmaceuticals

In medicinal chemistry, DM-TFA has potential applications in developing new drugs due to its ability to modify biological activity through structural variations. The trifluoromethyl group can improve the pharmacokinetic properties of drug candidates.

3. Agrochemicals

The compound is also explored for its role in synthesizing agrochemical agents that require enhanced stability and efficacy. Its unique properties make it suitable for developing pesticides and herbicides that are effective at lower concentrations.

Case Study 1: Synthesis of Antimicrobial Agents

Research has demonstrated that DM-TFA can be utilized in synthesizing antimicrobial agents. For instance, derivatives of DM-TFA have shown promising activity against various bacterial strains, indicating its potential as a scaffold for developing new antibiotics.

Case Study 2: Fluorinated Polymers

Another significant application of DM-TFA is in the synthesis of fluorinated polymers. These materials exhibit high thermal stability and unique chemical resistance properties, making them suitable for advanced industrial applications such as coatings and sealants.

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Ketone with trifluoromethyl group | Enhanced metabolic stability |

| 3',5'-Dimethyl-2,2,2-trifluoroacetophenone | Lacks one methyl group | Different biological activity |

| 4-Fluoroacetophenone | Contains fluorine instead of trifluoromethyl | Different electronic properties |

作用機序

The mechanism of action of 2’,5’-Dimethyl-2,2,2-trifluoroacetophenone involves its role as an organocatalyst. It facilitates the oxidation of sulfides to sulfoxides and sulfones by activating hydrogen peroxide. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This property is exploited in various catalytic processes.

類似化合物との比較

Similar Compounds

2,2,2-Trifluoroacetophenone: Lacks the methyl groups at the 2’ and 5’ positions.

2’,4’-Dimethoxy-2,2,2-trifluoroacetophenone: Contains methoxy groups instead of methyl groups.

2,5-Dimethylfuran: A structurally similar compound but with a furan ring instead of a benzene ring.

Uniqueness

2’,5’-Dimethyl-2,2,2-trifluoroacetophenone is unique due to the presence of both methyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in various chemical reactions and applications.

生物活性

2',5'-Dimethyl-2,2,2-trifluoroacetophenone is a trifluoroacetophenone derivative characterized by its unique molecular structure, which includes a phenyl ring substituted with two methyl groups and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

- Molecular Formula : C10H9F3O

- Molecular Weight : 202.17 g/mol

- Structure : The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable functional group in drug design.

Synthesis

The compound can be synthesized through the Friedel-Crafts acylation reaction, which allows for the introduction of the trifluoromethyl group into aromatic systems. This method is favored for producing high yields and purity, often utilizing advanced purification techniques such as distillation and recrystallization.

Pharmacological Potential

Trifluoromethyl-containing compounds are often explored for their pharmaceutical potential. They have been shown to modulate various biological targets effectively, including:

- Cholinesterase Inhibition : Compounds similar to this compound may exhibit inhibitory effects on acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission .

- Neuroprotective Effects : Some studies suggest that related compounds could provide neuroprotective benefits in models of neurodegenerative diseases, potentially reducing amyloid plaque formation associated with conditions like Alzheimer's disease .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,2,2-Trifluoroacetophenone | Lacks methyl groups at ortho positions | Simpler structure without additional substituents |

| 3',5'-Dimethyl-2,2,2-trifluoroacetophenone | Methyl groups at different positions | Different steric effects due to position change |

| 2',4'-Dimethoxy-2,2,2-trifluoroacetophenone | Contains methoxy groups instead of methyl groups | Alters electronic properties significantly |

| 2,5-Dimethylfuran | Contains a furan ring instead of a benzene ring | Different reactivity patterns due to heteroatom |

This table illustrates how the combination of both methyl and trifluoromethyl groups in this compound imparts distinct electronic and steric properties that enhance its reactivity compared to similar compounds.

Case Studies

Although comprehensive case studies specifically focusing on this compound are scarce, research on related compounds provides insights into its potential applications. For instance:

- A study on quinolylnitrones demonstrated their effectiveness as multifunctional ligands that inhibit cholinesterases and exhibit neuroprotective properties. This suggests that similar structures might offer comparable benefits when tested .

- Research into artificial metalloenzymes indicates that modifications to carbonyl compounds can lead to enhanced catalytic activities in asymmetric synthesis processes. This highlights the potential for this compound to serve as a precursor in developing novel catalysts for pharmaceutical synthesis .

特性

IUPAC Name |

1-(2,5-dimethylphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-6-3-4-7(2)8(5-6)9(14)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBOWVWCPWSAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645219 | |

| Record name | 1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181828-02-4 | |

| Record name | 1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181828-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。